molecular formula C6H7Cl2N3O B2528112 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide CAS No. 1219560-80-1

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide

Cat. No.: B2528112
CAS No.: 1219560-80-1
M. Wt: 208.04
InChI Key: ANCGJBNLKAWXHZ-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms and a methyl group on the imidazole ring, as well as an acetamide group attached to the nitrogen atom.

Scientific Research Applications

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals.

Future Directions

Given the wide range of biological activities exhibited by imidazole derivatives , there is potential for the development of new drugs based on these compounds. Future research could focus on exploring the biological activities of “2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide” and related compounds, as well as optimizing their synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method is advantageous due to its mild reaction conditions and tolerance to various functional groups, including arylhalides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are often proprietary and may involve variations of the synthetic routes mentioned above. The scalability of these methods is crucial for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Metronidazole: A bactericidal agent with a nitroimidazole structure.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

Uniqueness

2-(4,5-dichloro-2-methyl-1H-imidazol-1-yl)acetamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of chlorine atoms and a methyl group enhances its reactivity and potential antimicrobial activity compared to other imidazole derivatives .

Properties

IUPAC Name

2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O/c1-3-10-5(7)6(8)11(3)2-4(9)12/h2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCGJBNLKAWXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(=O)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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